REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[S:12][C:11]([CH3:13])=[N:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:13][C:11]1[S:12][C:8]([NH2:7])=[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])[N:10]=1
|
Name
|
(2-methyl-4-o-tolyl-thiazol-5-yl)-carbamic acid tert-butyl ester
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(N=C(S1)C)C1=C(C=CC=C1)C)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed sequentially with 10% aqueous potassium carbonate solution and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was passed through an Isolute® SCX-2 cartridge (eluting with dichloromethane, dichloromethane/methanol (1:1) and 2M ammonia in methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C1=C(C=CC=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |